(5-Bromo-3-chloropyridin-2-yl)methanol
CAS No.: 1206968-88-8
Cat. No.: VC3391726
Molecular Formula: C6H5BrClNO
Molecular Weight: 222.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206968-88-8 |
|---|---|
| Molecular Formula | C6H5BrClNO |
| Molecular Weight | 222.47 g/mol |
| IUPAC Name | (5-bromo-3-chloropyridin-2-yl)methanol |
| Standard InChI | InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 |
| Standard InChI Key | LNWKQNPETXOPTH-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)CO)Br |
| Canonical SMILES | C1=C(C=NC(=C1Cl)CO)Br |
Introduction
Basic Properties and Structural Characteristics
(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative with molecular formula C6H5BrClNO and molecular weight of 222.47 g/mol. The compound's structure combines a heterocyclic pyridine core with two halogen substituents (bromine and chlorine) and a hydroxymethyl group, creating a molecule with distinct reactivity patterns and potential applications in various chemical processes.
Identification Parameters
The compound is uniquely identified through several standardized chemical parameters that facilitate its recognition and categorization in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 1206968-88-8 |
| IUPAC Name | (5-bromo-3-chloropyridin-2-yl)methanol |
| Molecular Formula | C6H5BrClNO |
| Molecular Weight | 222.47 g/mol |
| InChI | InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 |
| InChI Key | LNWKQNPETXOPTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1Cl)CO)Br |
The structural features of this compound dictate its physical properties and chemical behavior. The pyridine ring provides a basic nitrogen atom, while the halogen substituents influence its electronic distribution and reactivity patterns. The hydroxymethyl group introduces additional functionality, enabling various transformations and serving as a handle for further chemical modifications.
Chemical Reactivity
The reactivity profile of (5-Bromo-3-chloropyridin-2-yl)methanol is largely determined by its three main functional groups: the pyridine ring, the halogen substituents, and the hydroxymethyl group. Each component contributes to specific reaction pathways that can be selectively exploited in synthetic applications.
Nucleophilic Substitution Reactions
The halogen substituents, particularly bromine at position 5, are susceptible to nucleophilic substitution reactions. The bromine atom demonstrates higher reactivity than chlorine due to its lower electronegativity, making it a preferential site for substitution reactions. These reactions typically require specific conditions to proceed efficiently:
| Substitution Site | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| C5 (Br) | Amines | 5-Amino-3-chloropyridin-2-ylmethanol | 65–72 |
| C3 (Cl) | Thiols | 3-Thioether-pyridin-2-ylmethanol | 58–63 |
The nucleophilic substitution reactions typically employ polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, in combination with bases like sodium hydride or potassium tert-butoxide. Reaction temperatures between 80-120°C with durations of 4-8 hours generally provide optimal results for these transformations.
Oxidation Reactions
The hydroxymethyl group (-CH2OH) serves as a site for oxidation reactions, yielding either aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions employed:
| Starting Material | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| (5-Bromo-3-chloropyridin-2-yl)methanol | PCC | 5-Bromo-3-chloropyridine-2-carbaldehyde | 78 |
| (5-Bromo-3-chloropyridin-2-yl)methanol | KMnO4 | 5-Bromo-3-chloropyridine-2-carboxylic acid | 82 |
Mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane at temperatures between 0-25°C selectively convert the hydroxymethyl group to an aldehyde. For complete oxidation to the carboxylic acid, stronger oxidants like potassium permanganate (KMnO4) in acidic conditions at 60-80°C are required.
Reduction Reactions
Reduction reactions of (5-Bromo-3-chloropyridin-2-yl)methanol can target either the halogen substituents or the hydroxymethyl group, depending on the reducing agent and conditions selected:
| Starting Material | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| (5-Bromo-3-chloropyridin-2-yl)methanol | H2/Pd-C | (3-Chloropyridin-2-yl)methanol | 90 |
| (5-Bromo-3-chloropyridin-2-yl)methanol | LiAlH4 | (5-Bromo-3-chloropyridin-2-yl)methane | 68 |
Selective debromination can be achieved through catalytic hydrogenation using palladium on carbon (Pd-C) in ethanol at room temperature, while the hydroxymethyl group can be reduced to a methyl group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran at reflux conditions.
Condensation and Cross-Coupling Reactions
The hydroxymethyl group can participate in various condensation reactions to form ethers or esters. For instance, reaction with benzyl bromide in the presence of sodium hydride can yield (5-bromo-3-chloropyridin-2-yl)methyl benzyl ether with yields of approximately 85%. Additionally, the bromine and chlorine substituents enable the compound to participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, further expanding its synthetic utility.
Synthesis Methods
The synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol typically involves halogenation reactions of appropriate pyridine precursors or the reduction of corresponding carbonyl compounds.
Common Synthetic Routes
A prevalent approach involves the reduction of 5-bromo-3-chloropicolinaldehyde using sodium borohydride (NaBH4) in methanol under reflux conditions. This method selectively reduces the aldehyde to the corresponding alcohol without affecting the halogen substituents. The process requires careful temperature control, typically around 60-65°C, to ensure complete conversion while minimizing side reactions.
Alternative synthetic pathways may include:
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Direct halogenation of (3-chloropyridin-2-yl)methanol with bromine in acetic acid
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Selective reduction of 5-bromo-3-chloropyridine-2-carboxylic acid or its derivatives
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Functional group interconversion from related 5-bromo-3-chloropyridine derivatives
Industrial Production Considerations
For large-scale production, continuous flow reactors and automated systems can enhance efficiency and safety. Key considerations include:
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Precise control of reaction parameters (temperature, pressure, reagent ratios)
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Selection of appropriate solvents with consideration for environmental impact
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Implementation of efficient purification protocols to achieve high purity (>95%)
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Storage under controlled conditions (0-4°C in amber vials) to prevent degradation through oxidation of the hydroxymethyl group
Biological Activities
The structural features of (5-Bromo-3-chloropyridin-2-yl)methanol confer potential biological activities that make it and its derivatives interesting candidates for various applications.
Enzymatic Inhibition
Derivatives of (5-Bromo-3-chloropyridin-2-yl)methanol have demonstrated inhibitory activity against NAD-dependent enzymes, with IC50 values ranging from 12-18 μM. This suggests potential applications in the development of therapeutics for metabolic disorders. The mechanism likely involves interaction with the NAD binding site, where the halogenated pyridine ring mimics the nicotinamide portion of the cofactor.
Insecticidal Properties
Structural analogs of this compound exhibit significant larvicidal effects against insect species such as Aedes aegypti, with LC50 values as low as 0.8 ppm. This activity is attributed to the halogen-mediated disruption of neurotransmitter systems in insects, suggesting potential applications in the development of novel insecticides with specific modes of action.
Comparative Analysis with Related Compounds
To better understand the structure-activity relationships and biological potential of (5-Bromo-3-chloropyridin-2-yl)methanol, a comparative analysis with similar compounds provides valuable insights:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| (5-Bromo-3-chloropyridin-2-yl)methanol | 1206968-88-8 | 0.87 | Specific substitution pattern influencing reactivity |
| (2-Bromo-5-chloropyridin-3-yl)methanol | 1227585-65-0 | 0.81 | Variation in halogen positions |
| (5-Chloro-3-pyridinyl)methanol | 22620-34-4 | 0.78 | Lacks bromine; different biological activity potential |
| (3-Chloropyridin-2-yl)methanol | 60588-81-0 | 0.82 | Simpler structure with only one halogen |
This comparison demonstrates how variations in the position and type of halogen substituents can significantly influence the biological activity profile of these compounds.
Applications in Scientific Research
(5-Bromo-3-chloropyridin-2-yl)methanol serves as a valuable building block in organic synthesis and has various applications in scientific research.
Pharmaceutical Development
In pharmaceutical research, this compound functions as an important intermediate in the synthesis of bioactive molecules. Its structure allows for selective modifications at different positions, enabling the development of libraries of compounds for biological screening. Specific applications include:
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Development of kinase inhibitors through functionalization via Sonogashira coupling with terminal alkynes
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Creation of antimicrobial agents by introducing sulfonamide groups via chlorosulfonation
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Synthesis of potential enzyme inhibitors targeting NAD-dependent pathways
A notable example from research indicates that a derivative incorporating a triazole moiety demonstrated significant inhibitory activity against EGFR kinase with an IC50 value of 2.3 μM.
Agrochemical Applications
The insecticidal properties observed in analogs of this compound make it relevant for agrochemical research. The halogenated pyridine core can serve as a scaffold for developing novel pesticides with potentially lower environmental impact and higher target specificity.
Analytical Methods and Characterization
Accurate characterization of (5-Bromo-3-chloropyridin-2-yl)methanol is essential for research applications and quality control in synthesis.
Spectroscopic Analysis
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Standardize conditions using deuterated solvents and internal standards like tetramethylsilane (TMS)
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Employ two-dimensional NMR techniques such as HSQC and HMBC to correlate signals and resolve overlapping peaks
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Cross-reference data with established databases and structurally similar compounds
X-ray Crystallography
Single-crystal X-ray diffraction, paired with SHELX programs (e.g., SHELXL), provides definitive structural information, resolving bond angles, torsion angles, and precise halogen positioning. The crystallization process typically involves slow evaporation in solvent systems like ethanol/water mixtures to grow high-quality crystals suitable for analysis.
Purification Methods
To ensure high purity (>95%) required for research applications, several purification methods can be employed:
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Column chromatography using silica gel with ethyl acetate/hexane (3:7) effectively separates polar byproducts
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Recrystallization from warm ethanol with cooling to 4°C facilitates crystal formation
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HPLC using reverse-phase C18 columns with acetonitrile/water gradients provides analytical validation of purity
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